molecular formula C14H12ClN B14019627 Benzenamine,N-[(3-chlorophenyl)methylene]-4-methyl- CAS No. 17099-22-8

Benzenamine,N-[(3-chlorophenyl)methylene]-4-methyl-

Katalognummer: B14019627
CAS-Nummer: 17099-22-8
Molekulargewicht: 229.70 g/mol
InChI-Schlüssel: KJGFRMOAEPWKFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, N-[(3-chlorophenyl)methylene]-4-methyl- is an organic compound with the molecular formula C14H12ClN. It is a derivative of benzenamine (aniline) where the amino group is substituted with a 3-chlorophenylmethylene group and a methyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[(3-chlorophenyl)methylene]-4-methyl- typically involves the condensation reaction between 4-methylbenzenamine (p-toluidine) and 3-chlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction can be represented as follows:

4-Methylbenzenamine+3-ChlorobenzaldehydeBenzenamine, N-[(3-chlorophenyl)methylene]-4-methyl-+Water\text{4-Methylbenzenamine} + \text{3-Chlorobenzaldehyde} \rightarrow \text{Benzenamine, N-[(3-chlorophenyl)methylene]-4-methyl-} + \text{Water} 4-Methylbenzenamine+3-Chlorobenzaldehyde→Benzenamine, N-[(3-chlorophenyl)methylene]-4-methyl-+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, N-[(3-chlorophenyl)methylene]-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzenamine, N-[(3-chlorophenyl)methylene]-4-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Wirkmechanismus

The mechanism of action of Benzenamine, N-[(3-chlorophenyl)methylene]-4-methyl- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-
  • Benzenamine, N-[(3-bromophenyl)methylene]-4-methyl-
  • Benzenamine, N-[(3-fluorophenyl)methylene]-4-methyl-

Uniqueness

Benzenamine, N-[(3-chlorophenyl)methylene]-4-methyl- is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity in nucleophilic substitution reactions and may influence its biological activity compared to other halogen-substituted derivatives.

Eigenschaften

CAS-Nummer

17099-22-8

Molekularformel

C14H12ClN

Molekulargewicht

229.70 g/mol

IUPAC-Name

1-(3-chlorophenyl)-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C14H12ClN/c1-11-5-7-14(8-6-11)16-10-12-3-2-4-13(15)9-12/h2-10H,1H3

InChI-Schlüssel

KJGFRMOAEPWKFH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N=CC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.